N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-23-11-6-4-5-10(9-11)14(21)18-16-20-19-15(22-16)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSADJHWIOTJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method starts with the reaction of 2-chlorobenzohydrazide with carbon disulfide in the presence of a base to form the corresponding dithiocarbazate. This intermediate is then cyclized with an appropriate acid chloride to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Studied for potential anticancer activity and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs vary in substituents on the oxadiazole ring and the benzamide moiety, leading to differences in bioactivity and physicochemical properties. Key comparisons include:
Key Observations :
Substituent Effects on Bioactivity: LMM5 and LMM11 demonstrate antifungal activity via thioredoxin reductase (Trr1) inhibition, attributed to their sulfamoyl groups and aromatic substituents . The 2-chlorophenyl group in the target compound vs. LMM5’s 4-methoxyphenylmethyl group suggests divergent electronic profiles.
Core Heterocycle Comparison :
- Replacing oxadiazole with thiadiazole (as in ’s compound) introduces a sulfur atom in the ring, altering electronic distribution and hydrogen-bonding capacity. Thiadiazoles often exhibit enhanced metabolic stability but may reduce solubility compared to oxadiazoles .
Synthetic Routes: 1,3,4-Oxadiazoles are typically synthesized via cyclization of acylhydrazides with POCl₃ or through condensation reactions with isocyanates (e.g., ).
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Thiadiazole derivatives () may exhibit slower hepatic clearance due to sulfur’s resistance to oxidative metabolism, whereas oxadiazoles like the target compound could be more prone to hydrolysis .
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is with a molecular weight of 254.696 g/mol. The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities.
Structure
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClN3O2S |
| Molecular Weight | 254.696 g/mol |
| CAS Number | 89335-14-8 |
| LogP | 2.188 |
| PSA (Polar Surface Area) | 116.83 Ų |
Antimicrobial Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, this compound demonstrated moderate to strong antibacterial activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. The structural features of the oxadiazole ring and the presence of electron-donating groups have been linked to increased cytotoxic activity against cancer cell lines. In particular, SAR studies suggest that substituents on the phenyl ring play a crucial role in enhancing the compound's efficacy .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may act as an effective inhibitor for various enzymes. Its derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urea-related disorders respectively .
Study 1: Antibacterial Screening
In a systematic evaluation of synthesized oxadiazole derivatives, this compound was tested against multiple bacterial strains. The results indicated that it exhibited significant growth inhibition against Salmonella typhi with an IC50 value of approximately 10 µg/mL .
Study 2: Anticancer Activity
A study investigating the anticancer properties of oxadiazole derivatives found that this compound showed potent cytotoxicity against A431 and Jurkat cell lines with IC50 values below those of standard chemotherapeutics like doxorubicin . Molecular docking studies suggested that the compound interacts with target proteins primarily through hydrophobic contacts.
Structure-Activity Relationship (SAR)
The SAR analysis for this compound highlights several key features:
- Oxadiazole Ring : Essential for biological activity.
- Chlorophenyl Substituent : Enhances lipophilicity and may improve membrane permeability.
- Methylsulfanyl Group : Contributes to overall stability and may influence binding interactions.
These findings suggest that modifications to these structural components could lead to enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
